molecular formula C16H13BrN2 B083304 4-Benzyl-1-bromoisoquinolin-3-amine CAS No. 13130-81-9

4-Benzyl-1-bromoisoquinolin-3-amine

Cat. No.: B083304
CAS No.: 13130-81-9
M. Wt: 313.19 g/mol
InChI Key: LWMHXKNKIWSCRZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-bromoisoquinolin-3-amine is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

The synthesis of 4-Benzyl-1-bromoisoquinolin-3-amine typically involves the bromination of isoquinoline derivatives followed by the introduction of a benzyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

4-Benzyl-1-bromoisoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyl-1-bromoisoquinolin-3-amine has been extensively studied for its applications in various fields:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-bromoisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

4-Benzyl-1-bromoisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:

    1-Bromoisoquinoline: Lacks the benzyl group, making it less effective in certain biological applications.

    4-Benzylisoquinoline:

    4-Bromoisoquinolin-3-amine: Similar structure but without the benzyl group, leading to different biological activities.

The presence of both the benzyl and bromine groups in this compound makes it unique and enhances its potential for various applications .

Properties

IUPAC Name

4-benzyl-1-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHXKNKIWSCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350558
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-81-9
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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